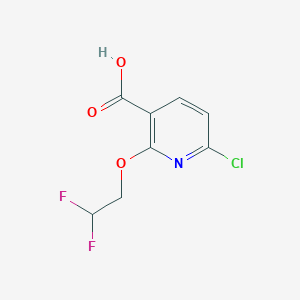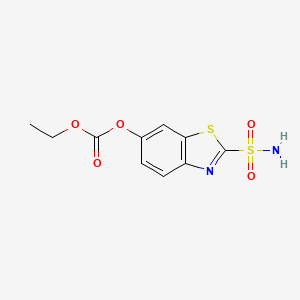
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate
Overview
Description
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate is an organic compound that is primarily used as a photoinitiator in various applications. It is a derivative of 4-aminobenzoate and is known for its strong estrogenic activity. This compound finds significant use in ultraviolet filters in sunscreens, UV-curing coatings, and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate can be synthesized through the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The process includes purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in the polymerization of unsaturated prepolymers.
Biology: Employed in cell encapsulation applications due to its photoinitiating properties.
Medicine: Acts as an active pharmaceutical ingredient intermediate.
Industry: Utilized in UV-curing coatings and inks
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate involves its role as a photoinitiator. Upon exposure to UV light, it undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization process in UV-curing applications. The compound’s strong estrogenic activity is attributed to its ability to interact with estrogen receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-dimethylaminobenzoate: Shares similar photoinitiating properties but differs in its molecular structure.
2-(Dimethylamino)ethyl 4-aminobenzoate: Used in the synthesis of acridine-triazenes, which have promising DNA-binding properties
Uniqueness
Ethyl 4-((2-(dimethylamino)ethyl)amino)benzoate is unique due to its dual functionality as a photoinitiator and its strong estrogenic activity. This combination of properties makes it particularly valuable in applications requiring both photochemical reactivity and biological activity .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]benzoate |
InChI |
InChI=1S/C13H20N2O2/c1-4-17-13(16)11-5-7-12(8-6-11)14-9-10-15(2)3/h5-8,14H,4,9-10H2,1-3H3 |
InChI Key |
MGDUFQVAXRHOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCN(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl 4-[4-[3-(4-acetylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8365763.png)


![tert-Butyl [3-tert-butyl-5-(pyrrolidin-1-ylmethyl)phenyl]carbamate](/img/structure/B8365810.png)
![4-[5-(1-Methyl-2-pyrrolidinyl)-3-pyridinyl]phenol](/img/structure/B8365818.png)





![4-[4-(Phenylsulfanyl)phenyl]butanoic acid](/img/structure/B8365851.png)

![2-Methoxy-6,11-dihydrodibenz[b,e]oxepin-11-ol](/img/structure/B8365865.png)

